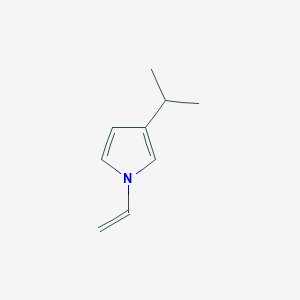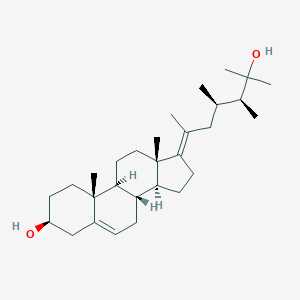
2H-Benzimidazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benzimidazol-5-ol is a heterocyclic aromatic organic compound that features a benzene ring fused to an imidazole ring This compound is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzimidazol-5-ol typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives One common method is the reaction of o-phenylenediamine with formic acid under reflux conditions, which leads to the formation of benzimidazole derivatives
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or copper, in combination with suitable ligands, can facilitate the hydroxylation of benzimidazole derivatives. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Benzimidazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated or nitro-substituted benzimidazole derivatives.
Applications De Recherche Scientifique
2H-Benzimidazol-5-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-Benzimidazol-5-ol involves its interaction with various molecular targets. The hydroxyl group at the 5th position allows for hydrogen bonding with biological macromolecules, enhancing its binding affinity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with DNA and RNA, affecting their replication and transcription processes.
Comparaison Avec Des Composés Similaires
Benzimidazole: Lacks the hydroxyl group at the 5th position, resulting in different chemical reactivity and biological activity.
2-Aminobenzimidazole: Contains an amino group instead of a hydroxyl group, leading to variations in its pharmacological properties.
5-Nitrobenzimidazole: The presence of a nitro group at the 5th position significantly alters its chemical behavior and biological effects.
Uniqueness: 2H-Benzimidazol-5-ol is unique due to the presence of the hydroxyl group at the 5th position, which enhances its chemical reactivity and potential for hydrogen bonding. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its diverse range of applications in scientific research and industry.
Propriétés
IUPAC Name |
2H-benzimidazol-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-3,10H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXDTOLCQLOXRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C2C=CC(=CC2=N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616394 |
Source


|
| Record name | 2,3-Dihydro-5H-benzimidazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148832-40-0 |
Source


|
| Record name | 2,3-Dihydro-5H-benzimidazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














